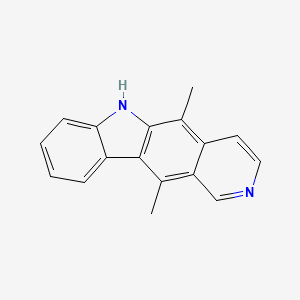

Ellipticine

Description

This compound is a potent antineoplastic agent.

This compound has been reported in Trichoderma brevicompactum, Aschersonia paraphysata, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

5,11-dimethyl-6H-pyrido[4,3-b]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)19-17/h3-9,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSPAMFJBXKSOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN=CC2=C(C3=C1NC4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33668-12-1 (hydrochloride), 55042-50-7 (tartrate) | |

| Record name | Ellipticine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30199855 | |

| Record name | 5,11-Dimethyl-6H-pyrido(4,3-b)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519-23-3 | |

| Record name | Ellipticine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ellipticine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ellipticine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17026 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ellipticine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,11-Dimethyl-6H-pyrido(4,3-b)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,11-dimethyl-6H-pyrido[4,3-b]carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELLIPTICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/117VLW7484 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ellipticine's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ellipticine, a naturally occurring alkaloid derived from the leaves of Ochrosia elliptica, has been a subject of extensive research in oncology for several decades.[1][2] Its potent antineoplastic properties stem from a multi-modal mechanism of action, making it an intriguing candidate for cancer chemotherapy.[3][4] This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its cytotoxic effects on cancer cells, with a focus on its molecular interactions, effects on cellular pathways, and the experimental methodologies used to elucidate these actions.

Core Mechanisms of Action

This compound's anticancer activity is not attributed to a single mode of action but rather a combination of several interconnected processes. The primary mechanisms include DNA intercalation and inhibition of topoisomerase II, which are further augmented by its metabolic activation into DNA-damaging species.[5]

DNA Intercalation

The planar, polycyclic structure of this compound allows it to insert itself between the base pairs of the DNA double helix. This physical interaction, known as intercalation, disrupts the normal structure and function of DNA. The key consequences of this compound's DNA intercalation include:

-

Inhibition of DNA Replication and Transcription: By distorting the DNA helix, this compound obstructs the progression of DNA and RNA polymerases, thereby halting the processes of replication and transcription, which are crucial for rapidly dividing cancer cells.

-

Induction of DNA Damage: The presence of the intercalated this compound molecule can lead to DNA strand breaks and the activation of DNA damage response pathways.

Topoisomerase II Inhibition

Topoisomerase II is a vital enzyme that resolves DNA topological problems, such as supercoiling and tangling, which arise during replication, transcription, and chromosome segregation. This compound acts as a catalytic inhibitor of topoisomerase IIα. Its inhibitory action involves:

-

Stabilization of the Topoisomerase II-DNA Cleavage Complex: this compound traps the enzyme in a transient state where it has created a double-strand break in the DNA but has not yet resealed it. This leads to an accumulation of DNA double-strand breaks, which are highly cytotoxic.

-

Induction of Apoptosis: The accumulation of unrepaired DNA double-strand breaks triggers programmed cell death, or apoptosis.

Metabolic Activation and DNA Adduct Formation

This compound itself can be considered a prodrug that is metabolically activated within the cancer cell. This bioactivation is primarily carried out by cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP3A4, as well as peroxidases.

-

Formation of Reactive Metabolites: The enzymatic oxidation of this compound produces reactive metabolites, such as 12-hydroxythis compound and 13-hydroxythis compound.

-

Covalent DNA Adducts: These reactive metabolites can then form covalent bonds with DNA bases, primarily deoxyguanosine, creating this compound-DNA adducts. These adducts are a significant form of DNA damage and contribute substantially to the cytotoxic and mutagenic effects of this compound. The formation of these adducts is a key determinant of this compound's pharmacological efficiency.

Cellular Effects of this compound

The molecular interactions of this compound translate into profound effects on various cellular processes, ultimately leading to cancer cell death.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. The specific phase of arrest can depend on the p53 status of the cancer cell.

-

In cells with wild-type p53, this compound often causes a G0/G1 phase arrest.

-

In cells with mutant p53, an arrest in the S and G2/M phases is more commonly observed.

-

In human breast cancer MCF-7 cells, this compound treatment leads to a G2/M phase arrest. This is associated with the modulation of cyclin B1 and Cdc2 levels and phosphorylation.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells, activating both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.

-

p53-Dependent and Independent Apoptosis: this compound can activate the p53 tumor suppressor protein, a key regulator of apoptosis. However, it can also induce apoptosis in a p53-independent manner, often through oxidative DNA damage.

-

Fas/Fas Ligand Pathway: this compound treatment can increase the expression of the Fas death receptor and its ligand, triggering the extrinsic apoptotic pathway.

-

Mitochondrial Pathway: The apoptotic signal is often amplified through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.

-

Generation of Reactive Oxygen Species (ROS): this compound is known to generate ROS within cancer cells, which can cause oxidative DNA damage and contribute to the induction of apoptosis.

Signaling Pathways Modulated by this compound

This compound's multifaceted mechanism of action involves the modulation of several key signaling pathways within cancer cells.

-

p53 Signaling Pathway: As mentioned, this compound can activate the p53 pathway, leading to cell cycle arrest and apoptosis. It has been shown to inhibit the phosphorylation of p53 by selectively inhibiting CDK2 kinase.

-

MAPK Signaling Pathway: The activation of mitogen-activated protein kinases (MAPKs) is another mechanism by which this compound can initiate apoptosis.

-

Akt Signaling Pathway: this compound-induced apoptosis has been linked to the translocation and signaling of the Akt kinase in lung cancer cells.

-

FGFR3-RAS/MAPK-P38 Signaling Pathway: In hepatocellular carcinoma, this compound has been shown to target FGFR3, leading to the inhibition of the RAS/MAPK-P38 signaling pathway and subsequent apoptosis.

Quantitative Data on this compound's Efficacy

The cytotoxic potency of this compound varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness.

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 5.15 ± 0.25 |

| MCF-7 | Breast Adenocarcinoma | ~1.0 - 1.25 |

| U87MG | Glioblastoma | ~1.0 |

| CCRF-CEM | Leukemia | ~4.0 |

| HL-60 | Leukemia | Data available, specific value not provided |

| IMR-32 | Neuroblastoma | Data available, specific value not provided |

| UKF-NB-3 | Neuroblastoma | Data available, specific value not provided |

| UKF-NB-4 | Neuroblastoma | Data available, specific value not provided |

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

Detailed Experimental Protocols

In Vitro Topoisomerase II DNA Decatenation/Relaxation Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified topoisomerase II.

Materials:

-

Purified human Topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA) or supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml BSA)

-

10 mM ATP solution

-

This compound dissolved in an appropriate solvent (e.g., DMSO)

-

Enzyme Dilution Buffer

-

Stop Buffer (STEB): 40% (w/v) sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose

-

Ethidium bromide

-

TAE or TBE buffer

Procedure:

-

Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL final volume, add:

-

2 µL of 10x Topo II Assay Buffer

-

2 µL of 10 mM ATP

-

200 ng of kDNA or supercoiled plasmid DNA

-

Varying concentrations of this compound (and a solvent control)

-

Nuclease-free water to a volume of 19 µL.

-

-

Enzyme Addition: Add 1 µL of diluted Topo II enzyme (e.g., 1-5 units) to each tube, except for the no-enzyme control.

-

Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.

-

Stopping the Reaction: Terminate the reaction by adding 4 µL of STEB.

-

Analysis: Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel in TAE or TBE buffer until the dye front has migrated sufficiently.

-

Visualization: Visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated (for kDNA) or relaxed (for supercoiled plasmid) DNA compared to the control.

DNA Intercalation Assay

This assay is based on the principle that the intercalation of a compound into closed circular DNA will cause the DNA to unwind and then rewind in the opposite direction (supercoil), which can be detected by a change in its electrophoretic mobility.

Materials:

-

Relaxed plasmid DNA

-

Topoisomerase I

-

This compound

-

Agarose

-

Ethidium bromide

-

TAE or TBE buffer

Procedure:

-

Reaction Setup: In separate tubes, mix relaxed plasmid DNA with varying concentrations of this compound. Include a control with no this compound and a positive control with a known intercalator (e.g., ethidium bromide).

-

Topoisomerase I Treatment: Add topoisomerase I to the reaction mixtures to allow for the relaxation of any supercoiling induced by the intercalating agent.

-

Incubation: Incubate the reactions under appropriate conditions for the topoisomerase I enzyme.

-

Analysis: Load the samples onto a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize under UV light. The intercalation of this compound will be evident by a shift in the plasmid DNA band from a relaxed to a negatively supercoiled form. The degree of supercoiling is proportional to the concentration of the intercalating agent.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method to quantify the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Materials:

-

Cultured cancer cells

-

96-well cell culture plates

-

This compound at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. The IC50 value can then be determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathways

Caption: Signaling pathways activated by this compound leading to apoptosis and cell cycle arrest.

Experimental Workflow

References

The Genesis of Ellipticine: From Australian Flora to a Potent Anticancer Agent

An In-depth Technical Guide on the Origin and Discovery of Ellipticine

For researchers, scientists, and drug development professionals, understanding the provenance of a therapeutic compound is fundamental. This compound, a potent antineoplastic agent, boasts a rich history rooted in natural product chemistry, with its discovery paving the way for extensive research into its mechanism of action and the development of novel cancer therapies. This technical guide provides a comprehensive overview of the origin of the this compound compound, detailing its initial isolation, pioneering synthesis, and the key experimental findings that first brought this remarkable molecule to the scientific forefront.

Discovery and Natural Sources

This compound was first brought to the attention of the scientific community in 1959. It was isolated from the leaves of Ochrosia elliptica, an evergreen tree belonging to the Apocynaceae family, native to Australia.[1][2][3] The pioneering work was conducted by Goodwin, Smith, and Horning, who successfully extracted and characterized this novel alkaloid.[1][2] Subsequent research has identified this compound and its derivatives in other species of the Apocynaceae family, including plants from the genera Rauvolfia and Aspidosperma.

The discovery of this compound from a natural source underscores the critical role of ethnobotany and natural product screening in identifying novel therapeutic leads. The initial isolation from Ochrosia elliptica sparked immediate interest in its biological activity, leading to its characterization as a promising anticancer compound.

The First Total Synthesis

In the same year as its discovery, the first total synthesis of this compound was achieved by the renowned chemist R.B. Woodward and his colleagues. This rapid synthesis was a remarkable feat of organic chemistry and provided a crucial alternative source of the compound for further investigation, independent of its natural availability. The development of a synthetic route also opened the door for the creation of this compound analogs, allowing for structure-activity relationship studies to optimize its therapeutic properties and mitigate potential toxicities.

Experimental Protocols of Discovery

Isolation of this compound from Ochrosia elliptica**

The isolation of this compound from the leaves of Ochrosia elliptica would have likely followed a multi-step extraction and purification process:

-

Collection and Preparation of Plant Material: The leaves of Ochrosia elliptica were collected, dried, and ground into a fine powder to maximize the surface area for solvent extraction.

-

Solvent Extraction: The powdered leaves were subjected to extraction with a suitable organic solvent, such as methanol or ethanol, to draw out the alkaloids and other secondary metabolites. This process was likely carried out over an extended period, possibly with heating, to ensure efficient extraction.

-

Acid-Base Extraction: To separate the basic alkaloids, including this compound, from other plant constituents, an acid-base extraction would have been employed. The crude extract would be acidified to protonate the alkaloids, making them soluble in the aqueous layer. The aqueous layer would then be separated and basified, causing the alkaloids to precipitate out of the solution.

-

Chromatographic Purification: The crude alkaloid mixture would then be subjected to various chromatographic techniques for purification. Column chromatography, using adsorbents like alumina or silica gel, would have been a key step in separating the different alkaloids based on their polarity.

-

Crystallization: The final step in obtaining pure this compound would have been crystallization. The purified fraction containing this compound would be dissolved in a suitable solvent and allowed to slowly evaporate, leading to the formation of pure crystals of the compound.

Structure Elucidation

The determination of the novel structure of this compound in 1959 would have relied on a combination of classical chemical and early spectroscopic techniques:

-

Elemental Analysis: To determine the empirical formula of the compound.

-

Melting Point Determination: To assess the purity of the isolated compound.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the presence of a chromophore, providing initial clues about the aromatic nature of the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Chemical Degradation: Controlled chemical reactions to break the molecule into smaller, identifiable fragments, which could then be pieced back together to deduce the original structure.

Quantitative Data

| Compound | Plant Source | Plant Part | Reported Yield | Reference |

| 9-Methoxythis compound | Ochrosia elliptica | Roots | 140 mg from 1.5 g fraction |

Biosynthesis of this compound

The biosynthesis of this compound in Apocynaceae plants is a complex process involving the formation of the tetracyclic ring system from precursor molecules. While the complete pathway is still under investigation, it is understood to be derived from the shikimate pathway, leading to the formation of tryptophan, and the terpenoid pathway, providing the secologanin unit. These precursors undergo a series of enzymatic reactions, including condensation, cyclization, and aromatization, to form the core this compound scaffold.

Caption: Simplified biosynthetic pathway of this compound.

Mechanism of Action: Impact on Cellular Signaling

This compound exerts its potent anticancer effects through a multi-faceted mechanism of action, primarily by targeting DNA and essential cellular enzymes. This leads to the disruption of key signaling pathways involved in cell proliferation and survival.

DNA Intercalation and Topoisomerase II Inhibition

One of the primary mechanisms of this compound's cytotoxicity is its ability to intercalate into DNA. Its planar tetracyclic structure allows it to insert itself between the base pairs of the DNA double helix, leading to a distortion of the DNA structure. This intercalation physically obstructs the processes of DNA replication and transcription.

Furthermore, this compound is a potent inhibitor of topoisomerase II, a crucial enzyme responsible for managing DNA topology during replication. By stabilizing the covalent complex between topoisomerase II and DNA, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. This DNA damage triggers cell cycle arrest and ultimately induces apoptosis.

Caption: Mechanism of this compound-induced cytotoxicity.

p53-Dependent Apoptosis

The DNA damage induced by this compound activates the p53 tumor suppressor pathway. The accumulation of DNA double-strand breaks triggers a signaling cascade that leads to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates the expression of pro-apoptotic proteins, such as Bax, and downregulates anti-apoptotic proteins, like Bcl-2. This shift in the balance of apoptotic regulators leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the activation of the caspase cascade, culminating in programmed cell death.

Caption: this compound-induced p53-dependent apoptosis.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Isolation, biological activity and synthesis of the natural product this compound and related pyridocarbazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Extending nature's leads: the anticancer agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Ellipticine as a DNA Intercalating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of ellipticine, a potent antineoplastic agent, focusing on its role as a DNA intercalating agent. It covers the core mechanisms of action, quantitative binding data, detailed experimental protocols for its study, and the key signaling pathways it modulates.

Introduction

This compound is a naturally occurring alkaloid first isolated from the leaves of Ochrosia elliptica. Its planar, polycyclic aromatic structure is a key determinant of its biological activity, allowing it to insert between the base pairs of double-stranded DNA, a process known as intercalation.[1][2] This interaction is a critical first step in a cascade of events that ultimately lead to cancer cell death. Beyond simple intercalation, this compound's anticancer effects are attributed to a multi-faceted mechanism that includes the inhibition of topoisomerase II, the generation of reactive oxygen species (ROS), and the formation of covalent DNA adducts following metabolic activation.[3][4]

Mechanism of Action

The primary mechanisms through which this compound exerts its cytotoxic effects are:

-

DNA Intercalation: The planar ring system of this compound stacks between adjacent base pairs of the DNA double helix. This insertion leads to a distortion of the DNA structure, causing it to unwind and lengthen.[5] This structural perturbation interferes with fundamental cellular processes such as DNA replication and transcription.

-

Topoisomerase II Inhibition: this compound and its derivatives act as catalytic inhibitors of topoisomerase IIα, an essential enzyme for managing DNA topology during replication. By stabilizing the enzyme-DNA cleavage complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of DNA strand breaks.

-

Generation of Reactive Oxygen Species (ROS): this compound can induce oxidative stress within cancer cells by generating ROS. This leads to oxidative DNA damage, further contributing to its cytotoxic effects. This can trigger apoptosis through p53-independent pathways.

-

Covalent DNA Adduct Formation: Following enzymatic activation by cytochrome P450 (CYP) and peroxidase enzymes, this compound can be metabolized into reactive intermediates that form covalent adducts with DNA, primarily with deoxyguanosine residues. These adducts are a significant form of DNA damage.

Quantitative Data

The interaction of this compound and its derivatives with DNA and topoisomerase II has been quantified through various biophysical and biochemical assays.

Table 1: DNA Binding and Unwinding Parameters for this compound

| Parameter | Value | Reference |

| Association Constant (Ka) | 105 - 107 M-1 | |

| Dissociation Constant (KD) (40-mer oligonucleotide) | ~65 nM | |

| DNA Unwinding Angle | 7.9° |

Table 2: Topoisomerase IIα Inhibition by this compound and Derivatives

| Compound | IC50 (DNA Cleavage Inhibition) | Concentration for Complete Decatenation Inhibition | Reference |

| This compound | >200 µM | >5000 µM | |

| ET-1 (N-methyl-5-demethyl this compound) | ~40 µM | 200–1000 µM | |

| ET-2 (2-methyl-N-methyl-5-demethyl ellipticinium iodide) | ~5 µM | 200–1000 µM |

Table 3: Intrinsic DNA Binding Constants of Benzimidazo[2,1-a]this compound Derivatives

| Compound | Intrinsic Binding Constant (Kb) | Reference |

| Derivative 1 | 1.933 × 104 M-1 | |

| Derivative 2 | 1.68 × 104 M-1 | |

| Derivative 3 | 2.146 × 104 M-1 |

Table 4: Cytotoxicity of this compound against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | ~1.0 | |

| HL-60 | Leukemia | <1.0 | |

| CCRF-CEM | Leukemia | ~4.0 | |

| IMR-32 | Neuroblastoma | <1.0 | |

| UKF-NB-3 | Neuroblastoma | <1.0 | |

| UKF-NB-4 | Neuroblastoma | <1.0 | |

| U87MG | Glioblastoma | ~1.0 | |

| HepG2 | Hepatocellular Carcinoma | 4.1 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a DNA intercalating agent.

DNA Unwinding Assay

Principle: DNA intercalators unwind the DNA double helix. This unwinding can be detected by measuring the change in the linking number of supercoiled plasmid DNA in the presence of a topoisomerase I enzyme. The resulting change in DNA topology is then analyzed by agarose gel electrophoresis.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322, 0.5 µg), 1x topoisomerase I reaction buffer, and the desired concentration of this compound (or derivative) in a final volume of 20-30 µL.

-

Incubation: Incubate the mixture at 37°C for 30 minutes to allow for intercalation and DNA relaxation by topoisomerase I.

-

Enzyme Addition: Add a sufficient amount of topoisomerase I (e.g., 1-2 units of Vaccinia Topoisomerase I) to the reaction mixture and incubate for another 30 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding a stop solution containing a final concentration of 0.5% SDS and 25 mM EDTA.

-

Protein Removal: Add Proteinase K to a final concentration of 50 µg/mL and incubate at 50°C for 30 minutes to digest the topoisomerase I.

-

Sample Preparation for Electrophoresis: Add 5 µL of 6x DNA loading dye to each reaction.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE buffer. Run the gel at a constant voltage (e.g., 80 V) until the bromophenol blue dye front has migrated approximately two-thirds of the way down the gel.

-

Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes, followed by destaining in deionized water for 15-30 minutes. Visualize the DNA bands under UV transillumination. Intercalation is indicated by the conversion of relaxed DNA to negatively supercoiled DNA.

Viscometry

Principle: The intercalation of molecules into the DNA helix causes an increase in the length of the DNA, which leads to an increase in the viscosity of the DNA solution. This change in viscosity can be measured using a viscometer.

Methodology:

-

DNA Preparation: Prepare a solution of sonicated, rod-like DNA fragments (average length 200-250 bp) in a suitable buffer (e.g., Tris-HCl, NaCl).

-

Viscometer Setup: Use a capillary viscometer (e.g., Cannon-Manning semi-micro viscometer) maintained at a constant temperature (e.g., 25°C) in a water bath.

-

Flow Time Measurement: Measure the flow time of the buffer (t0) and the DNA solution (tDNA) multiple times to ensure accuracy.

-

Titration: Add small aliquots of a concentrated solution of this compound to the DNA solution in the viscometer. After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

-

Measure Flow Time of Mixture: Measure the flow time (tcomplex) of the DNA-ellipticine complex solution.

-

Calculate Relative Specific Viscosity: Calculate the relative specific viscosity (η/η0) using the equation: (η/η0) = (tcomplex - t0) / (tDNA - t0).

-

Data Analysis: Plot the relative specific viscosity against the ratio of the molar concentration of this compound to the molar concentration of DNA base pairs. A significant increase in viscosity upon addition of this compound is indicative of intercalation.

UV-Visible Spectrophotometry

Principle: The interaction of a drug with DNA can be monitored by observing changes in the drug's UV-visible absorption spectrum. Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the wavelength of maximum absorbance).

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a stock solution of calf thymus DNA in a buffer (e.g., Tris-HCl, pH 7.4).

-

Spectrophotometer Setup: Use a dual-beam UV-visible spectrophotometer.

-

Titration:

-

In the sample cuvette, place a fixed concentration of this compound.

-

In the reference cuvette, place the same concentration of this compound.

-

Record the initial absorption spectrum of this compound (typically in the range of 300-500 nm).

-

Add increasing aliquots of the DNA stock solution to both the sample and reference cuvettes to maintain a constant this compound concentration while increasing the DNA concentration.

-

After each addition, mix gently and allow the solution to equilibrate for 5-10 minutes before recording the spectrum.

-

-

Data Analysis: Observe the changes in the absorbance and the wavelength of maximum absorbance (λmax). The binding constant (Kb) can be calculated from the spectral changes using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) versus [DNA].

Fluorescence Spectroscopy

Principle: The intrinsic fluorescence of this compound can be quenched or enhanced upon binding to DNA. This change in fluorescence intensity can be used to determine the binding affinity and stoichiometry of the interaction.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound and DNA as described for UV-Visible spectrophotometry.

-

Spectrofluorometer Setup: Set the excitation wavelength to the absorption maximum of this compound and record the emission spectrum over an appropriate range.

-

Fluorescence Titration:

-

Place a fixed concentration of this compound in a quartz cuvette.

-

Record the initial fluorescence spectrum.

-

Add increasing aliquots of the DNA stock solution to the cuvette.

-

After each addition, mix and allow to equilibrate before recording the fluorescence spectrum.

-

-

Data Analysis: Plot the change in fluorescence intensity as a function of the DNA concentration. The binding constant can be determined by fitting the data to a suitable binding model, such as the Stern-Volmer equation for quenching.

Alkaline Comet Assay

Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. Damaged DNA, containing strand breaks, migrates further in an electric field, forming a "comet" shape with a tail. The intensity and length of the tail are proportional to the amount of DNA damage.

Methodology:

-

Cell Treatment: Treat cultured cells with various concentrations of this compound for a specified period. Include a negative control (untreated cells) and a positive control (cells treated with a known DNA damaging agent, e.g., H2O2).

-

Cell Embedding: Mix a suspension of single cells with low-melting-point agarose and spread the mixture onto a microscope slide pre-coated with normal melting point agarose. Allow the agarose to solidify.

-

Cell Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA. This is typically done overnight at 4°C.

-

DNA Unwinding: Place the slides in an electrophoresis tank filled with cold, freshly prepared alkaline electrophoresis buffer (pH > 13) for a period (e.g., 20-40 minutes) to allow the DNA to unwind.

-

Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for a set time (e.g., 20-30 minutes).

-

Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Green I or ethidium bromide.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., percentage of DNA in the tail, tail length, and tail moment).

Signaling Pathways and Visualizations

This compound-induced DNA damage triggers cellular signaling pathways that can lead to cell cycle arrest and apoptosis.

p53-Dependent Apoptotic Pathway

This compound has been shown to induce apoptosis through a p53-dependent mechanism. DNA damage activates the p53 tumor suppressor protein, which in turn transcriptionally activates pro-apoptotic genes.

Experimental Workflow for Screening DNA Intercalating Agents

The following diagram illustrates a typical workflow for the initial screening and characterization of potential DNA intercalating compounds like this compound and its derivatives.

Conclusion

This compound remains a significant molecule in the study of DNA-targeting anticancer agents. Its ability to intercalate into DNA and inhibit topoisomerase II, coupled with its capacity to induce oxidative stress and form DNA adducts, provides a powerful combination of cytotoxic mechanisms. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and exploit the therapeutic potential of this compound and its derivatives. The continued investigation into its complex mode of action and the development of new analogs with improved therapeutic indices are promising avenues for future cancer therapy.

References

- 1. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]

- 2. Intercalative binding of this compound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound cytotoxicity to cancer cell lines - a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Double-Edged Sword: A Technical Guide to Topoisomerase II Inhibition by Ellipticine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms, quantitative activity, and experimental evaluation of ellipticine and its derivatives as inhibitors of human topoisomerase II (Topo II). This compound, a natural alkaloid, and its synthetic analogs represent a significant class of anticancer agents that primarily exert their cytotoxic effects through the disruption of Topo II function, an enzyme critical for resolving DNA topological challenges during replication, transcription, and chromosome segregation. This document details the core mechanisms of action, structure-activity relationships, and relevant signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: A Dual Approach to Cytotoxicity

This compound and its derivatives employ a multi-faceted approach to induce cancer cell death, primarily centered around their interaction with DNA and the nuclear enzyme Topo II.[1][2] The planar, polycyclic structure of this compound is crucial for its ability to intercalate between the base pairs of DNA.[1][3] This insertion into the DNA helix distorts its structure, interfering with essential cellular processes like DNA replication and transcription.[1]

Beyond simple steric hindrance, this intercalation is intrinsically linked to the inhibition of Topo II activity. Topo II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before religating the break. This compound and its derivatives can act as catalytic inhibitors of this process. Some derivatives have also been shown to be "Topo II poisons," which stabilize the covalent complex formed between Topo II and the cleaved DNA. This leads to an accumulation of DNA strand breaks, ultimately triggering apoptotic cell death.

Furthermore, the anticancer activity of this compound is augmented by its ability to generate reactive oxygen species (ROS) within the cell. This oxidative stress inflicts further damage on DNA, proteins, and lipids, contributing to the overall cytotoxicity against rapidly proliferating cancer cells.

Quantitative Analysis of this compound and Derivative Potency

The efficacy of this compound and its derivatives as Topo II inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various biochemical assays. The following tables summarize key quantitative data for this compound and some of its notable derivatives.

| Compound | Assay | Target | IC50 Value | Reference |

| This compound | DNA Cleavage Inhibition | Human Topoisomerase IIα | >200 µM | |

| ET-1 (N-methyl-5-demethyl this compound) | DNA Cleavage Inhibition | Human Topoisomerase IIα | ~40 µM | |

| ET-2 (2-methyl-N-methyl-5-demethyl ellipticinium iodide) | DNA Cleavage Inhibition | Human Topoisomerase IIα | ~5 µM |

Table 1: Comparative IC50 Values for DNA Cleavage Inhibition by this compound and its Derivatives.

| Compound | Cell Line | IC50 Value | Reference |

| This compound | HepG2 (Liver Cancer) | 5.15 ± 0.25 μM |

Table 2: Cytotoxicity of this compound in a Cancer Cell Line.

Signaling Pathways Implicated in this compound-Mediated Apoptosis

The accumulation of DNA damage induced by this compound and its derivatives triggers a cascade of cellular signaling events culminating in apoptosis. Several key pathways have been identified as being central to this process.

One of the most critical pathways involves the tumor suppressor protein p53. DNA damage activates p53, which can then initiate cell cycle arrest to allow for DNA repair, or, if the damage is too severe, trigger apoptosis. This compound has been shown to activate the p53 pathway in several cancer cell lines.

Recent studies have also elucidated the role of the RAS/MAPK-P38 signaling pathway in this compound-induced apoptosis in hepatocellular carcinoma. This compound was found to target FGFR3, leading to the inhibition of the downstream RAS/MAPK-P38 pathway, ultimately resulting in programmed cell death. Other pathways, including the PI3K/AKT and MAPK pathways, have also been associated with the antiproliferative effects of these compounds.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Ellipticine for Research

Introduction

Ellipticine, a naturally occurring tetracyclic alkaloid, was first isolated in 1959 from the leaves of the Australian evergreen tree Ochrosia elliptica.[1][2] This potent antineoplastic agent has garnered significant interest in cancer research due to its multimodal mechanism of action and cytotoxic effects against a range of cancer cell lines.[3][4] As a member of the indole alkaloid family, its planar, polycyclic structure is key to its biological activity, which includes DNA intercalation, inhibition of topoisomerase II, and the generation of DNA adducts following metabolic activation.[5] This guide provides a comprehensive overview of this compound's chemical and physical properties, its mechanisms of action, and relevant experimental protocols for researchers in drug development and oncology.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and handling.

General and Chemical Properties

| Property | Value | Source |

| IUPAC Name | 5,11-Dimethyl-6H-pyrido[4,3-b]carbazole | |

| CAS Number | 519-23-3 | |

| Chemical Formula | C₁₇H₁₄N₂ | |

| Molar Mass | 246.31 g/mol | |

| Appearance | Bright yellow crystalline powder/solid | |

| Purity | ≥98% or ≥99% (HPLC) |

Physical and Spectroscopic Properties

| Property | Value | Source |

| Melting Point | 316–318 °C | |

| Density | ~1.257 g/cm³ | |

| UV/Vis λmax | 240, 249, 307 nm | |

| Fluorescence | Excitation: ~420 nm; Emission: Solvent-dependent, red-shifts with increased polarity. | |

| Storage | 2-8°C, Keep in dark place, Sealed in dry |

Solubility

This compound is a lipophilic compound with very low solubility in water. Its solubility in various solvents is critical for preparing stock solutions for in vitro and in vivo studies.

| Solvent | Solubility | Source |

| Water | Very low | |

| DMSO | ~5 mg/mL, up to 10 mg/mL (as hydrochloride) | |

| Dimethylformamide (DMF) | ~10 mg/mL (as hydrochloride) | |

| Ethanol | ~1 mg/mL (as hydrochloride) | |

| DMSO:PBS (pH 7.2) 1:3 | ~0.25 mg/mL (as hydrochloride) |

Mechanism of Action

This compound's anticancer activity is not attributed to a single mode of action but rather to a combination of mechanisms that collectively induce cell cycle arrest and apoptosis.

-

DNA Intercalation : Due to its planar structure, this compound inserts itself between the base pairs of DNA. This physical disruption interferes with essential cellular processes like DNA replication and transcription, ultimately inhibiting the proliferation of rapidly dividing cancer cells.

-

Topoisomerase II Inhibition : this compound is a potent inhibitor of topoisomerase II, an enzyme crucial for managing DNA topology during replication. By stabilizing the enzyme-DNA cleavage complex, this compound prevents the re-ligation of DNA strands, leading to double-strand breaks and subsequent cell death. Interestingly, this compound can bind directly to topoisomerase II, even in the absence of DNA.

-

Metabolic Activation and DNA Adduct Formation : this compound can be considered a pro-drug that is metabolically activated by cytochrome P450 (CYP) and peroxidase enzymes. This bioactivation process generates reactive metabolites, such as 12-hydroxythis compound and 13-hydroxythis compound, which can form covalent adducts with DNA. These adducts represent a form of DNA damage that contributes to the drug's cytotoxicity and mutagenic potential.

-

Generation of Reactive Oxygen Species (ROS) : this compound is known to generate ROS within cells, which are highly reactive molecules that can inflict damage on DNA, proteins, and lipids, further contributing to cellular stress and apoptosis.

Signaling Pathways Involved in this compound's Activity

This compound modulates several critical signaling pathways to exert its anticancer effects.

p53 and Apoptosis Induction

This compound treatment has been shown to increase the expression of the p53 tumor suppressor protein. This activation can trigger cell cycle arrest, primarily at the G2/M phase, and initiate apoptosis. The apoptotic cascade involves both the extrinsic (death receptor) pathway, through upregulation of Fas/FasL, and the intrinsic (mitochondrial) pathway.

MAP Kinase Pathways

Recent studies have highlighted this compound's role in modulating MAP kinase signaling pathways.

-

JNK/AP-1 Pathway : In lipopolysaccharide (LPS)-activated macrophages, this compound has been shown to suppress the JNK/AP-1 signaling pathway, suggesting a potential anti-inflammatory role. This indicates its therapeutic potential might extend beyond cancer to inflammation-associated diseases.

-

RAS/MAPK-P38 Pathway : In hepatocellular carcinoma cells, this compound targets Fibroblast Growth Factor Receptor 3 (FGFR3). This interaction inhibits the downstream RAS/MAPK-P38 signaling pathway, leading to a decrease in cell proliferation and the induction of apoptosis.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for key assays used to evaluate this compound's biological activity.

Protocol 1: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of NAD(P)H-dependent cellular oxidoreductase enzymes.

Methodology:

-

Cell Seeding : Plate cells (e.g., 3,000-5,000 adherent cells or 10,000-50,000 suspension cells per well) in a 96-well plate and incubate for 24 hours to allow for attachment and recovery.

-

Compound Preparation : Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations (e.g., 0.1–10 µM). Include a vehicle control (DMSO) and a blank control (medium only).

-

Cell Treatment : Replace the medium in the wells with the medium containing the this compound dilutions. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

-

Solubilization : Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well. Shake the plate for 10-15 minutes to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: ³²P-Postlabeling Assay for DNA Adducts

This highly sensitive method is used to detect and quantify covalent DNA adducts formed by this compound after metabolic activation.

Methodology:

-

Treatment and DNA Isolation : Treat cells in culture (e.g., with 1-10 µM this compound for 48 hours) or administer this compound to an animal model. Isolate high-purity genomic DNA from the harvested cells or target tissues.

-

DNA Digestion : Digest the DNA samples into 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment : Enrich the adducted nucleotides by digesting the normal, unmodified nucleotides with nuclease P1.

-

Radiolabeling : Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.

-

Chromatography : Separate the ³²P-labeled adducts using multi-directional thin-layer chromatography (TLC).

-

Detection and Quantification : Visualize the separated adducts by autoradiography and quantify the radioactivity of the adduct spots to determine the level of DNA damage.

Synthesis Overview

The first total synthesis of this compound was reported by Woodward in 1959, the same year it was isolated. Since then, numerous synthetic routes have been developed to improve yields and create novel derivatives with enhanced efficacy and reduced toxicity. A common strategy involves the construction of the key carbazole intermediate followed by the formation of the D-ring.

Recent optimizations have increased the total yield of synthetic routes to as high as 50%, facilitating larger-scale production for research and development.

Conclusion

This compound remains a compound of significant interest in oncological research due to its potent, multi-faceted mechanism of action. Its ability to intercalate into DNA, inhibit topoisomerase II, and form covalent DNA adducts makes it a powerful cytotoxic agent. A thorough understanding of its chemical and physical properties, coupled with detailed knowledge of its interactions with cellular signaling pathways, is essential for designing effective experiments and developing novel, this compound-based therapeutic strategies. The protocols and data presented in this guide serve as a foundational resource for researchers dedicated to exploring the full potential of this remarkable natural product.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Molecular mechanisms of antineoplastic action of an anticancer drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

The Ellipticine Scaffold: A Privileged Structure in Oncology for Unraveling Structure-Activity Relationships

For Immediate Release

[City, State] – [Date] – Ellipticine, a naturally occurring alkaloid, and its synthetic analogs continue to be a focal point in anticancer drug discovery. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the critical structure-activity relationships (SAR) of this compound derivatives. By systematically exploring the impact of structural modifications on biological activity, this guide aims to facilitate the rational design of more potent and selective anticancer agents.

The planar tetracyclic ring system of this compound (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) allows it to intercalate into DNA, a primary mechanism of its cytotoxic action.[1][2] However, its therapeutic potential is multifaceted, also encompassing the inhibition of topoisomerase II, induction of apoptosis through various signaling pathways, and formation of covalent DNA adducts following metabolic activation.[2][3][4] Understanding how chemical substitutions on the this compound core influence these mechanisms is paramount for optimizing its pharmacological profile.

Structure-Activity Relationship of this compound Analogs

Systematic modifications of the this compound scaffold have revealed key determinants of its anticancer activity. Substitutions at positions 1, 6, 9, and 11 have been extensively investigated, yielding analogs with a wide spectrum of cytotoxic potencies and mechanistic profiles.

Substitutions at the 9-Position

The 9-position of the this compound core has been a primary target for chemical modification, with substitutions significantly influencing cytotoxicity. Hydroxylation or methoxylation at this position has been shown to enhance anticancer activity. For instance, 9-hydroxythis compound and its derivatives have demonstrated potent cytotoxic effects.

N-Alkylation at the 6-Position

Quaternization of the pyridinic nitrogen at the 6-position to form ellipticinium salts can improve aqueous solubility and modulate biological activity. N-alkylation has been shown to enhance growth inhibition across various cancer cell lines. However, increasing the size of the alkyl substituent at the 6-position can sometimes lead to a decrease in potency.

Modifications at the 11-Position

Substitution at the 11-position is a more recent area of exploration aimed at refining the SAR profile of this compound. While many 11-substituted analogs show reduced or no activity against topoisomerase II, certain derivatives, such as those with an α,β-unsaturated ketone, have shown promise.

Substitutions at the 1-Position

The introduction of aminoalkyl side chains at the 1-position of the this compound ring has been shown to increase the antitumor potency of these compounds.

Quantitative Analysis of Cytotoxicity and Topoisomerase II Inhibition

The following tables summarize the in vitro activity of selected this compound analogs against various cancer cell lines and their ability to inhibit topoisomerase II. This data provides a quantitative basis for understanding the structure-activity relationships discussed.

Table 1: Cytotoxicity of this compound Analogs (GI₅₀/IC₅₀ in µM)

| Compound | Substitution | Cell Line | GI₅₀/IC₅₀ (µM) | Reference |

| This compound | - | HepG2 | 5.15 ± 0.25 | |

| MCF-7 | ~1 | |||

| U87MG | ~1 | |||

| 6-Methylthis compound | 6-Methyl | Various | 0.47 - 0.9 | |

| 9-Hydroxythis compound | 9-Hydroxy | Various | Potent | |

| 9-Methoxythis compound | 9-Methoxy | Various | Potent | |

| 1-Substituted Analog (Compound 5) | 1-[[3-(diethylamino)propyl]amino] | L1210 leukemia | Potent in vivo | |

| 11-Substituted Amide (Compound 11) | 11-Amide | NCI-60 Panel | Mean Growth % <25 | |

| 11-Substituted Ketone (Compound 13) | 11-Conjugated Ketone | NCI-60 Panel | Mean Growth % <25 |

Table 2: Topoisomerase II Inhibition by this compound Analogs

| Compound | Substitution | Assay Type | Concentration (µM) for Inhibition | IC₅₀ (µM) | Reference |

| This compound | - | Decatenation | 100 (Excellent) | >200 (Cleavage) | |

| 9-Methoxythis compound | 9-Methoxy | Decatenation | 100 (Excellent) | - | |

| 9-Hydroxythis compound | 9-Hydroxy | Decatenation | 100 (Excellent) | - | |

| 9-Formylthis compound | 9-Formyl | Decatenation | 100 (Excellent) | - | |

| 11-Substituted Ketone (Compound 13) | 11-Conjugated Ketone | Decatenation | 100 (Active) | - | |

| 11-Substituted Imine (Compound 16) | 11-Imine | Decatenation | 100 (Active) | - | |

| ET-1 | N-methyl-5-demethyl | Cleavage | - | ~40 | |

| ET-2 | 2-methyl-N-methyl-5-demethyl ellipticinium iodide | Cleavage | - | ~5 |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of this compound analogs. Below are summaries of key experimental protocols.

Cytotoxicity Assay (MTT/XTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the this compound analogs for a specified period (e.g., 48 or 72 hours).

-

MTT/XTT Addition: Add MTT or XTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ or GI₅₀ values.

Topoisomerase II Decatenation Assay

-

Reaction Setup: Prepare a reaction mixture containing kinetoplast DNA (kDNA), ATP, and assay buffer.

-

Inhibitor Addition: Add the this compound analog at various concentrations to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα.

-

Incubation: Incubate the reaction at 37°C for a defined time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of decatenation is observed as a reduction in the intensity of the minicircle bands.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cancer cells with the this compound analog for a specific duration.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

-

Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Molecular Mechanisms

The anticancer effects of this compound and its analogs are mediated through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis.

p53-Dependent Apoptotic Pathway

This compound has been shown to induce apoptosis through a p53-dependent mechanism. Treatment with this compound can lead to the upregulation of p53, which in turn can activate the transcription of pro-apoptotic genes. Furthermore, some this compound derivatives can reactivate mutant p53, restoring its tumor-suppressive functions. This can trigger the mitochondrial apoptotic pathway, characterized by the regulation of Bcl-2 family proteins, loss of mitochondrial membrane potential, and activation of caspases.

Caption: this compound-induced p53-dependent apoptotic pathway.

MAPK and JNK/AP-1 Signaling Pathways

This compound and its derivatives have also been implicated in the modulation of the Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways. One study demonstrated that this compound can target FGFR3, leading to the inhibition of the RAS/MAPK-P38 signaling pathway, which induces apoptosis in hepatocellular carcinoma cells. Additionally, this compound has been shown to suppress the lipopolysaccharide-induced activation of the JNK/AP-1 signaling pathway in macrophages, suggesting a potential anti-inflammatory role.

Caption: Modulation of MAPK and JNK pathways by this compound.

Experimental Workflow for SAR Studies

The systematic evaluation of this compound analogs follows a logical progression from chemical synthesis to detailed biological characterization.

Caption: Experimental workflow for this compound analog SAR studies.

Conclusion

The this compound scaffold remains a highly valuable platform for the development of novel anticancer agents. The extensive body of research on its analogs has provided critical insights into the structural features that govern cytotoxicity and the modulation of key cellular pathways. This guide has summarized the pivotal structure-activity relationships, provided quantitative data for comparison, detailed essential experimental protocols, and visualized the intricate signaling networks affected by these compounds. By leveraging this knowledge, the scientific community can continue to design and synthesize next-generation this compound derivatives with improved efficacy and safety profiles for the treatment of cancer.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Ellipticine in Apocynaceae Plants

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the current understanding of the biosynthetic pathway of ellipticine, a potent antineoplastic alkaloid found in plants of the Apocynaceae family. While this compound has been the subject of extensive pharmacological and synthetic research, its natural biosynthesis remains largely uncharted territory. This document synthesizes the available evidence, presents a hypothetical pathway based on established biochemical principles, and provides detailed experimental protocols to encourage further investigation into this promising area of natural product biosynthesis.

Executive Summary

This compound (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) is a naturally occurring alkaloid isolated from species such as Ochrosia elliptica and Aspidosperma olivaceum[1][2][3]. Its planar, polycyclic structure allows it to intercalate with DNA and inhibit topoisomerase II, making it a compound of significant interest for cancer therapy[4]. Despite its importance, the precise enzymatic steps that Apocynaceae plants employ to construct this complex molecule are not fully elucidated. Isotopic labeling studies have confirmed that the core indole structure of this compound is derived from the amino acid tryptophan . Evidence also points to the involvement of a terpenoid precursor, suggesting a modified pathway related to the well-known terpenoid indole alkaloids (TIAs). This guide will outline the known precursors and propose a plausible, albeit speculative, biosynthetic route to this compound.

Established Precursors in this compound Biosynthesis

The foundational building blocks of this compound have been identified through precursor feeding experiments using isotopically labeled compounds in Apocynaceae species. These studies provide the only direct experimental evidence for the early stages of the pathway.

A key study in Aspidosperma vargasii demonstrated the incorporation of radiolabelled tryptophan and stemmadenine into 9-methoxyolivacine, an alkaloid closely related to this compound's isomer, olivacine. Tryptophan was also shown to be a precursor for guatambuine (N-methyltetrahydrothis compound)[5]. This strongly indicates that the pyridocarbazole skeleton of this compound originates from the shikimate pathway via tryptophan.

The incorporation of stemmadenine is particularly noteworthy. Stemmadenine is a known intermediate in the biosynthesis of many monoterpenoid indole alkaloids. Its role in the formation of the pyridocarbazole structure suggests a divergent pathway from the more common alkaloid skeletons.

Table 1: Confirmed Precursors in the Biosynthesis of Olivacine/Ellipticine-type Alkaloids

| Precursor | Labeled Atom(s) | Product | Plant Species | Reference |

| Tryptophan | Tritium (aromatic) | 9-Methoxyolivacine | Aspidosperma vargasii | |

| Tryptophan | Tritium (aromatic) | Guatambuine | Aspidosperma vargasii | |

| Stemmadenine | Tritium | 9-Methoxyolivacine | Aspidosperma vargasii |

A Hypothetical Biosynthetic Pathway to this compound

Based on the confirmed precursors and the chemical structure of this compound, a hypothetical biosynthetic pathway can be proposed. It is crucial to emphasize that the intermediate steps and the enzymes catalyzing them are speculative and require experimental validation.

The pathway likely begins with the condensation of tryptamine (derived from the decarboxylation of tryptophan) and secologanin (a terpenoid precursor from the MEP pathway) to form strictosidine . This is the common entry point for the biosynthesis of most monoterpenoid indole alkaloids. Strictosidine then undergoes a series of rearrangements and enzymatic modifications to yield stemmadenine .

From stemmadenine, the pathway to this compound must diverge significantly from those leading to other major alkaloid classes. The formation of the pyridocarbazole skeleton likely involves a series of oxidative reactions, ring cleavages, and intramolecular cyclizations to form the characteristic four-ring system of this compound.

Caption: A proposed biosynthetic pathway for this compound.

Detailed Experimental Protocols

To further elucidate the biosynthetic pathway of this compound, precursor feeding studies with labeled compounds remain a powerful tool. Below is a detailed protocol for a typical experiment.

Protocol: Isotopic Labeling of this compound in Ochrosia elliptica Cell Suspension Cultures

Objective: To determine the incorporation of 13C-labeled tryptophan into this compound.

Materials:

-

Ochrosia elliptica cell suspension culture

-

Gamborg's B5 medium

-

[Indole-2-13C]-L-tryptophan

-

Sterile water

-

Liquid nitrogen

-

Freeze-dryer

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

High-Performance Liquid Chromatography (HPLC) system

-

High-Resolution Mass Spectrometer (HRMS)

Procedure:

-

Culture Preparation: Establish a healthy, actively growing cell suspension culture of Ochrosia elliptica in Gamborg's B5 medium.

-

Precursor Preparation: Prepare a sterile stock solution of [Indole-2-13C]-L-tryptophan in water.

-

Feeding: To a 100 mL culture in the exponential growth phase, add the labeled tryptophan solution to a final concentration of 1 mM. A control culture should be fed with an equivalent amount of unlabeled tryptophan.

-

Incubation: Incubate the cultures under standard growth conditions for 7-10 days.

-

Harvesting: Harvest the cells by vacuum filtration and wash with distilled water. Immediately freeze the cells in liquid nitrogen and lyophilize.

-

Extraction: Extract the dried cell mass with methanol three times. Combine the methanol extracts and evaporate to dryness.

-

Analysis:

-

Redissolve the crude extract in a known volume of methanol.

-

Separate the metabolites using a C18 HPLC column with a water/acetonitrile gradient containing 0.1% formic acid.

-

Monitor the eluent by UV-Vis spectrophotometry and collect fractions corresponding to the retention time of an authentic this compound standard.

-

Analyze the collected fractions by HRMS to determine the mass of the putative this compound. An increase of 1 mass unit compared to the unlabeled control will confirm the incorporation of one molecule of [Indole-2-13C]-L-tryptophan.

-

-

Data Interpretation: The presence of the M+1 peak in the mass spectrum of the this compound from the labeled experiment, and its absence in the control, provides definitive evidence of tryptophan incorporation.

Caption: A flowchart of the experimental protocol.

Future Outlook and Research Directions

The complete elucidation of the this compound biosynthetic pathway presents an exciting challenge with significant potential rewards. A full understanding of the enzymatic machinery could enable the production of this compound and novel derivatives through metabolic engineering and synthetic biology approaches. Future research should focus on:

-

Identification of Intermediates: Utilizing advanced mass spectrometry techniques to identify the downstream metabolites of stemmadenine in this compound-producing plants.

-

Enzyme Discovery: Employing transcriptomics and proteomics to identify candidate enzymes (e.g., oxidoreductases, methyltransferases, cyclases) that are co-expressed with this compound production.

-

In Vitro Enzyme Assays: Expressing candidate enzymes in heterologous systems (e.g., E. coli, yeast) and performing in vitro assays with proposed substrates to confirm their function.

By combining classical biochemical techniques with modern omics approaches, the intricate biosynthetic pathway of this valuable anticancer compound can be fully mapped, paving the way for its sustainable production and the development of next-generation cancer therapies.

References

- 1. Antitumor Activity of New Olivacine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. This compound induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Studies on the biosynthesis, degradation and synthesis of olivacine-ellipticine type indole alkaloids - UBC Library Open Collections [open.library.ubc.ca]

Ellipticine-Induced Reactive Oxygen Species Generation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ellipticine, a potent antineoplastic agent, exerts its cytotoxic effects through a multifaceted mechanism of action. A critical component of its anticancer activity is the generation of reactive oxygen species (ROS), which induces oxidative stress and triggers a cascade of events leading to cell death. This technical guide provides an in-depth exploration of the mechanisms underlying this compound-induced ROS production, its downstream consequences on DNA integrity and apoptosis, and detailed protocols for the experimental assessment of these phenomena.

Introduction

This compound (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) is a naturally occurring alkaloid with demonstrated efficacy against a range of cancer cell lines.[1][2] Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of DNA adducts.[3][4] A significant consequence of these interactions is the generation of ROS, which plays a pivotal role in this compound-induced cytotoxicity.[5] Understanding the intricacies of this compound-mediated ROS production is crucial for optimizing its therapeutic potential and developing novel anticancer strategies.

Mechanisms of this compound-Induced ROS Generation

The generation of ROS by this compound is not attributed to a single pathway but rather a convergence of its primary mechanisms of action.

Metabolic Activation by Cytochrome P450 Enzymes

This compound acts as a prodrug that is metabolically activated by CYP enzymes, particularly CYP1A1/2 and CYP3A4. This process can lead to the formation of reactive metabolites, such as 12-hydroxythis compound and 13-hydroxythis compound, which can redox cycle and generate superoxide anions (O₂⁻) and other ROS. This enzymatic activation is a key initial step in the cascade of events leading to oxidative stress.

Inhibition of Topoisomerase II

This compound is a well-established inhibitor of topoisomerase II, an enzyme essential for DNA replication and repair. By stabilizing the topoisomerase II-DNA cleavage complex, this compound leads to the accumulation of DNA double-strand breaks. This DNA damage can trigger cellular stress responses that result in the production of ROS, further exacerbating the damage.

Mitochondrial Dysfunction

This compound has been shown to induce mitochondrial dysfunction, a major source of intracellular ROS. Treatment with this compound can lead to the disruption of the mitochondrial membrane potential (ΔΨm), impairing the electron transport chain and leading to the leakage of electrons, which then react with molecular oxygen to form superoxide anions.

Downstream Consequences of this compound-Induced ROS

The surge in intracellular ROS levels initiated by this compound triggers a cascade of damaging events, ultimately culminating in cell death.

Oxidative DNA Damage

ROS generated by this compound can directly attack DNA, leading to the formation of oxidized bases (e.g., 8-oxoguanine), single-strand breaks, and double-strand breaks. This oxidative DNA damage contributes significantly to the genotoxicity of this compound and is a key trigger for apoptosis.

Induction of Apoptosis

This compound-induced oxidative stress is a potent inducer of apoptosis. The accumulation of ROS and DNA damage can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key events include the upregulation of p53, the release of cytochrome c from mitochondria, and the activation of caspases.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the cytotoxic, DNA damaging, and apoptotic effects of this compound and its derivatives in various cancer cell lines.

Table 1: Cytotoxicity of this compound and its Derivatives

| Compound | Cell Line | IC50 Value (µM) | Reference |

| This compound | HepG2 (Hepatocellular Carcinoma) | 4.1 | |